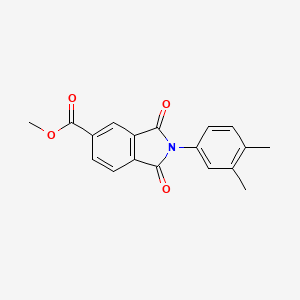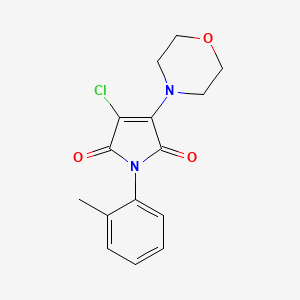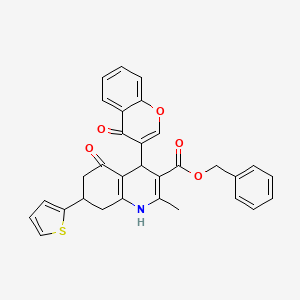![molecular formula C26H21F3O5 B11623061 Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11623061.png)
Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle est un composé organique complexe reconnu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence d'un noyau benzofurane, substitué par des groupes méthoxy et trifluorométhyle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau benzofurane, suivie de l'introduction des groupes méthoxy et trifluorométhyle par le biais de diverses réactions de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les précurseurs halogénés, les bases fortes et les catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production, le rendant plus efficace et rentable.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d'oxygène ou réduire les doubles liaisons au sein de la molécule.
Substitution : Les groupes méthoxy et trifluorométhyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants et des catalyseurs pour obtenir les transformations souhaitées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des alcanes. Les réactions de substitution peuvent donner une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : La structure unique du composé en fait un outil précieux pour étudier les processus et les interactions biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques aux propriétés spécialisées.
Mécanisme d'action
Le mécanisme d'action du 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur son affinité de liaison et sa cinétique d'interaction sont essentielles pour comprendre son mécanisme d'action complet.
Applications De Recherche Scientifique
Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical products with specialized properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle
- 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle
- 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle
Unicité
Le 2-(4-méthoxyphényl)-5-{[3-(trifluorométhyl)phényl]méthoxy}-1-benzofuran-3-carboxylate d'éthyle se distingue par son motif de substitution spécifique et la présence à la fois de groupes méthoxy et trifluorométhyle.
Propriétés
Formule moléculaire |
C26H21F3O5 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21F3O5/c1-3-32-25(30)23-21-14-20(33-15-16-5-4-6-18(13-16)26(27,28)29)11-12-22(21)34-24(23)17-7-9-19(31-2)10-8-17/h4-14H,3,15H2,1-2H3 |
Clé InChI |
GUZIWCRXBILPFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B11622986.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)

![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)
![methyl 4-[1-hydroxy-10-(phenylcarbonyl)-3-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11623024.png)



![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline](/img/structure/B11623046.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
